1-(2-Bromo-4-fluorophenyl)ethylhydrazine

Description

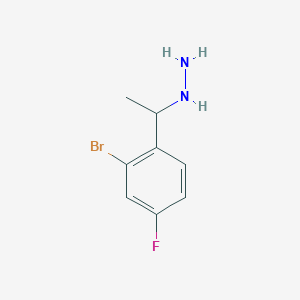

1-(2-Bromo-4-fluorophenyl)ethylhydrazine is a halogenated arylalkylhydrazine derivative characterized by a bromo-fluorophenyl group attached to an ethylhydrazine backbone.

Properties

IUPAC Name |

1-(2-bromo-4-fluorophenyl)ethylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrFN2/c1-5(12-11)7-3-2-6(10)4-8(7)9/h2-5,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVVUOKLWYNNBNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)Br)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Bromo-4-fluorophenyl)ethylhydrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-4-fluoroacetophenone with hydrazine hydrate under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.

Chemical Reactions Analysis

1-(2-Bromo-4-fluorophenyl)ethylhydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted products.

Scientific Research Applications

1-(2-Bromo-4-fluorophenyl)ethylhydrazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-fluorophenyl)ethylhydrazine involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to hydrazine derivatives with halogenated aryl groups, focusing on substituent positions and electronic effects:

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Key Structural Features |

|---|---|---|---|---|

| 1-(4-Bromo-2-fluorophenyl)hydrazine HCl | 299440-17-8 | C₆H₇BrClFN₂ | Bromo (4), Fluoro (2) | Hydrazine directly attached to phenyl ring |

| 1-(4-Bromo-2-ethylphenyl)hydrazine HCl | 1628810-35-4 | C₈H₁₂BrClN₂ | Bromo (4), Ethyl (2) | Ethyl group increases hydrophobicity |

| 1-(4-Bromo-2-fluorobenzyl)hydrazine | 106492-77-7 | C₇H₈BrFN₂ | Bromo (4), Fluoro (2) | Benzyl spacer between phenyl and hydrazine |

| 1-(2-Bromo-4-fluorophenyl)ethylhydrazine | Not available | C₈H₁₀BrFN₂ | Bromo (2), Fluoro (4) | Ethyl bridge enhances conformational flexibility |

Key Observations :

- Substituent Position : Bromo and fluoro groups at positions 2 and 4 (as in the target compound) introduce steric hindrance and electron-withdrawing effects, influencing reactivity in nucleophilic additions .

- Backbone Modifications : Ethyl or benzyl spacers alter solubility and ligand-metal binding properties compared to direct phenyl-hydrazine linkages .

Physicochemical Properties

Limited experimental data are available for the target compound; inferences are drawn from analogs:

| Property | 1-(4-Bromo-2-fluorophenyl)hydrazine HCl | 1-(4-Bromo-2-ethylphenyl)hydrazine HCl | 1-(4-Bromo-2-fluorobenzyl)hydrazine |

|---|---|---|---|

| Molecular Weight (g/mol) | 253.49 | 259.56 | 219.05 |

| Melting Point (°C) | Not reported | Not reported | Not reported |

| Solubility | Likely polar aprotic solvents | Enhanced lipophilicity due to ethyl | Moderate in DMSO or ethanol |

Notes:

- The ethyl group in the target compound may improve solubility in organic solvents compared to non-alkylated analogs .

- Halogen substituents reduce basicity of the hydrazine group, affecting protonation in acidic conditions .

Nucleophilic Addition Reactions

Ethylhydrazine derivatives participate in nucleophilic additions to carbonyl groups. For example:

- Mechanism : Ethylhydrazine adds to α,β-unsaturated ketones via a stepwise process involving water-mediated proton transfer, forming hydrazones . Computational studies show activation barriers of ΔG = –3.9 to –8.2 kcal/mol for analogous reactions .

- Comparative Reactivity : The 2-bromo-4-fluorophenyl group in the target compound may slow addition kinetics due to steric effects compared to less-substituted phenylhydrazines .

Coordination Chemistry

Ethylhydrazine derivatives form complexes with transition metals. For instance:

- Ligand Design : Bromo and fluoro substituents can modulate electron density at the metal center, influencing catalytic activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Bromo-4-fluorophenyl)ethylhydrazine, and how can purity be maximized?

- Methodology : A common approach involves nucleophilic substitution between hydrazine derivatives and 2-bromo-4-fluorophenylethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for removing unreacted aryl halides and side products. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of hydrazine to aryl halide) and inert atmosphere to prevent oxidation .

- Key Data :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Temperature | 70°C | 65–75% |

| Solvent | DMF | — |

| Reaction Time | 12–16 hours | — |

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify protons and carbons in the ethylhydrazine chain and aromatic ring. Key signals include δ ~6.8–7.5 ppm (aromatic H) and δ ~3.2–3.8 ppm (CH₂NH-NH₂) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 261.0 for C₈H₁₀BrFN₂) and fragmentation patterns .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL) resolves bond lengths and angles, particularly the N–N bond (1.40–1.45 Å) and Br/F substituent positions .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

- Properties :

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Hydrochloride salts improve aqueous solubility for biological assays .

- Stability : Sensitive to light and moisture; storage under argon at –20°C is recommended. Thermal decomposition occurs above 150°C (DSC/TGA data) .

- Experimental Impact : Solvent choice for reactions (DMF for synthesis vs. DMSO for bioassays) and stability-aware handling protocols are essential .

Advanced Research Questions

Q. How does the bromo-fluoro substitution pattern influence the reactivity of this compound in heterocyclic formation?

- Methodology : The electron-withdrawing Br/F groups enhance electrophilicity at the phenyl ring, facilitating cyclocondensation with carbonyl compounds (e.g., ketones) to form triazoles or pyrazolines. Reaction monitoring via TLC (silica, ethyl acetate) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹ disappearance) confirms progress .

- Case Study : Cyclization with adamantane-1-carbohydrazide under basic conditions yields triazole-thione derivatives, demonstrating antimicrobial activity .

Q. What strategies are effective for elucidating the biological activity of this compound derivatives?

- Methodology :

- Enzyme Interaction Studies : Use fluorescence quenching assays or covalent docking (AutoDock Vina) to identify binding sites in targets like monoamine oxidase (MAO). Competitive inhibition constants (Kᵢ) are calculated from Lineweaver-Burk plots .

- Anticancer Screening : MTT assays (72-hour exposure, IC₅₀ ~25 µM against HeLa cells) with SAR analysis of substituent effects (e.g., Br vs. Cl analogs) .

Q. How can computational modeling predict the pharmacokinetic behavior of this compound derivatives?

- Methodology :

- ADMET Prediction : SwissADME estimates logP (~2.5), BBB permeability (low), and CYP450 inhibition (CYP2D6 substrate).

- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess stability in lipid bilayers for blood-brain barrier penetration studies .

Q. How should researchers address contradictions in spectral data or bioactivity results for this compound?

- Troubleshooting :

- Spectral Discrepancies : Compare NMR shifts with DFT-calculated spectra (Gaussian 16, B3LYP/6-31G*) to identify tautomeric forms or impurities .

- Bioactivity Variability : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) and validate via orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.